Cas no 2224388-33-2 (Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine)

Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine is a versatile compound with significant synthetic utility. It serves as a building block in the synthesis of various heterocyclic compounds, offering high purity and stability. Its unique structure facilitates the creation of complex molecules with diverse applications in pharmaceuticals and materials science.
Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine structure
2224388-33-2 structure
Product Name:Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine
CAS No:2224388-33-2
MF:C13H15N3
MW:213.278302431107
CID:6188504
PubChem ID:136535817
Update Time:2025-06-20

Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine Chemical and Physical Properties

Names and Identifiers

    • 2224388-33-2
    • Z1845252559
    • AKOS033622188
    • methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine
    • EN300-26623290
    • Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine
    • Inchi: 1S/C13H15N3/c1-4-7-15(3)9-12-10-16-8-11(2)5-6-13(16)14-12/h1,5-6,8,10H,7,9H2,2-3H3
    • InChI Key: GBGFUQUKVDDXEF-UHFFFAOYSA-N
    • SMILES: N12C=C(C)C=CC1=NC(=C2)CN(C)CC#C

Computed Properties

  • Exact Mass: 213.126597491g/mol
  • Monoisotopic Mass: 213.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.5Ų

Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine Pricemore >>

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Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine Related Literature

Additional information on Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine

Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine (CAS No. 2224388-33-2): A Comprehensive Overview

Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine, identified by its CAS number 2224388-33-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug discovery and development. The presence of multiple heterocyclic rings and functional groups makes it a versatile candidate for further exploration in medicinal chemistry.

The compound's structure includes a 6-methylimidazo[1,2-a]pyridine core, which is a well-known scaffold in the design of bioactive molecules. This particular heterocycle has been extensively studied for its role in various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of a propargyl group (prop-2-yn-1-yl) at the amine functionality introduces additional reactivity, enabling diverse chemical modifications that can fine-tune its biological profile.

In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases. Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine has emerged as a promising candidate due to its unique structural features. Researchers have been exploring its potential as a lead compound for the development of drugs that can modulate key biological pathways involved in diseases such as cancer and inflammation.

One of the most compelling aspects of this compound is its ability to interact with multiple targets. The 6-methylimidazo[1,2-a]pyridine moiety is known to bind to various enzymes and receptors, making it a valuable building block for drug design. Additionally, the propargyl group provides a handle for further functionalization, allowing chemists to tailor the molecule's properties to specific therapeutic needs.

Recent studies have demonstrated the efficacy of Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine in preclinical models. These studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The compound's ability to disrupt these critical pathways has opened up new avenues for the development of targeted therapies.

The synthesis of Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine presents both challenges and opportunities. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.

In conclusion, Methyl({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)(prop-2-yn-1-yl)amine (CAS No. 2224388-33-2) is a structurally complex and biologically active molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups and heterocyclic cores makes it a valuable asset in the search for new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in the development of next-generation drugs.

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